pKa-Driven Basicity Shift: 8-Azaspiro[4.5]decan-1-ol vs. 8-Azaspiro[4.5]decane
The replacement of the basic secondary amine proton in 8-azaspiro[4.5]decane with a hydroxyl group abolishes basicity. The predicted pKa shifts from 11.17 for the amine to 15.18 for the alcohol . This >4-order-of-magnitude reduction in proton affinity means the alcohol will remain overwhelmingly neutral at physiological pH (7.4), a key differentiator for optimizing permeability, reducing hERG binding, and altering metabolic stability.
| Evidence Dimension | pKa (acid dissociation constant, predicted) |
|---|---|
| Target Compound Data | 15.18 ± 0.20 |
| Comparator Or Baseline | 8-Azaspiro[4.5]decane (pKa 11.17 ± 0.20) |
| Quantified Difference | ΔpKa = +4.01; >10,000-fold difference in basicity |
| Conditions | ACD/Labs predicted values at 25°C |
Why This Matters
A pKa difference of 4 units results in a >10,000-fold change in the protonated state concentration at pH 7.4, a decisive factor for a compound's permeability, off-target liability (e.g., hERG), and absorption profile.
